molecular formula C11H16N2O2S B2837995 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine CAS No. 1026381-47-4

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine

Cat. No.: B2837995
CAS No.: 1026381-47-4
M. Wt: 240.32
InChI Key: PPNCMFDFMJTRKN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is a compound with the molecular formula C11H16N2O2S . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like this compound often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, the compound’s pyrrolidine ring is known to be a versatile scaffold in drug discovery . It allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.32g/mol . It has a complexity of 328, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 71.8, and it has a heavy atom count of 16 .

Scientific Research Applications

Synthesis and Catalysis

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine has been utilized in the field of synthetic chemistry and catalysis. For instance, it has been involved in Cu-catalyzed coupling reactions, enabling the synthesis of important (hetero)aryl methylsulfones. This process is significant for pharmaceutical developments (Ma et al., 2017). Furthermore, such compounds have been used in the study of elimination mechanisms in sulfamate esters, which are vital as models for enzyme inhibitors (Spillane et al., 2008).

Photoredox Catalysis

In the realm of photoredox catalysis, derivatives of this compound have been employed to facilitate the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This metal-free strategy has broadened the scope of utilizing primary amines in synthesis, showcasing versatility in creating complex molecular scaffolds (Ociepa et al., 2018).

Development of Functional Polymers

This compound has played a role in developing novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties like high thermal stability, transparency, and flexibility, making them useful in various industrial applications (Liu et al., 2013).

Organic Synthesis

In organic synthesis, derivatives of this compound have been used in asymmetric addition reactions, forming highly functionalized compounds. These reactions have implications in creating enantioenriched synthons, essential in medicinal chemistry (Quintard & Alexakis, 2010).

Future Directions

The pyrrolidine ring in 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine presents opportunities for the design of new compounds with different biological profiles . Medicinal chemists can explore this scaffold further to develop clinically active drugs .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCMFDFMJTRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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